Non-Activating PXR Ligand Profile: Superior Safety for Drug-Drug Interaction Studies
In a direct head-to-head comparison of 15 Efavirenz analogs, the 223 Da compound (1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone) was the only analog to lack PXR activation. While Efavirenz (316 Da) increased Cyp3a11 mRNA expression by up to 78.7 ± 12.9-fold in murine hepatocytes over 72 hours, the 223 Da analog failed to induce any modulation of Cyp3a11 mRNA even after 72 h of treatment [1]. This was corroborated in humanized PXR hepatocytes and luciferase reporter assays, confirming the compound does not directly activate either murine or human PXR [1].
| Evidence Dimension | PXR Activation (Cyp3a11 mRNA fold induction in murine hepatocytes) |
|---|---|
| Target Compound Data | No modulation of Cyp3a11 mRNA after 72 h treatment |
| Comparator Or Baseline | Efavirenz (316 Da): 1.6 ± 0.3-fold (24 h), 14.4 ± 6.5-fold (48 h), 78.7 ± 12.9-fold (72 h) |
| Quantified Difference | Complete abrogation of activation (78.7-fold induction for Efavirenz vs. 0-fold for target compound) |
| Conditions | Hepatocytes isolated from wild-type (WT) male C57BL/6 mice treated with 10 μM compound, mRNA measured by qPCR |
Why This Matters
This non-activating PXR ligand profile is critical for researchers designing drug-drug interaction studies or developing safer therapeutics, as it avoids the confounding CYP3A4 induction commonly associated with PXR agonists.
- [1] Sharma, S., Ellis, E. C. S., Dvořák, Z., & Mani, S. (2016). Structure-Activity Analysis of Efavirenz-Mediated Activation of Pregnane X Receptor. The FASEB Journal, 30(1 Supplement), 713.8. View Source
